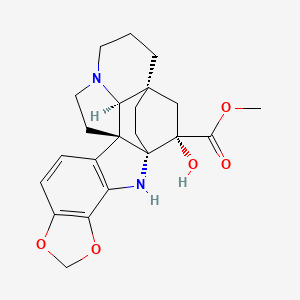

(-)-11,12-Methylenedioxykopsinaline

Description

11,12-Methylenedioxykopsinaline has been reported in Kopsia officinalis and Kopsia arborea with data available.

Structure

3D Structure

Properties

Molecular Formula |

C22H26N2O5 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

methyl (1S,12R,19R,21S,24S)-21-hydroxy-5,7-dioxa-2,15-diazaheptacyclo[17.2.2.112,15.01,12.03,11.04,8.019,24]tetracosa-3(11),4(8),9-triene-21-carboxylate |

InChI |

InChI=1S/C22H26N2O5/c1-27-18(25)21(26)11-19-5-2-9-24-10-8-20(17(19)24)13-3-4-14-16(29-12-28-14)15(13)23-22(20,21)7-6-19/h3-4,17,23,26H,2,5-12H2,1H3/t17-,19+,20+,21+,22-/m0/s1 |

InChI Key |

JVIKUDVTJCANPX-NBYDKTAJSA-N |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@]23CCCN4[C@@H]2[C@@]5([C@]1(CC3)NC6=C5C=CC7=C6OCO7)CC4)O |

Canonical SMILES |

COC(=O)C1(CC23CCCN4C2C5(C1(CC3)NC6=C5C=CC7=C6OCO7)CC4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Kopsane Core: A Deep Dive into the Biosynthesis of Kopsinaline-Type Alkaloids

A Technical Guide for Researchers and Drug Development Professionals

The Apocynaceae family is a veritable treasure trove of complex monoterpenoid indole (B1671886) alkaloids (MIAs), many of which possess significant pharmacological potential. Among the most structurally intriguing of these are the kopsinaline-type alkaloids, characterized by a rigid, caged core known as the kopsane scaffold. Found predominantly in the genus Kopsia, these molecules have captivated synthetic chemists for decades. However, the precise enzymatic machinery nature employs to forge their unique heptacyclic structure remains an active area of investigation. This guide provides a detailed overview of the established and hypothesized biosynthetic pathway, summarizes key enzymatic data, presents relevant experimental protocols, and outlines the regulatory signaling cascades involved.

The Biosynthetic Pathway: From Primary Metabolism to a Caged Core

The biosynthesis of kopsinaline-type alkaloids follows the general trajectory of all MIAs before diverging into a unique, complex series of cyclizations. The pathway begins with the convergence of the shikimate and methylerythritol phosphate (B84403) (MEP) pathways.

1.1. Established Upstream Reactions

The initial steps of the pathway are well-elucidated and common to the biosynthesis of over 2,000 MIAs.[1][2]

-

Formation of Strictosidine (B192452): The pathway's cornerstone reaction involves the Pictet-Spengler condensation of tryptamine (B22526) (from the shikimate pathway) and the monoterpenoid secologanin (B1681713) (from the MEP pathway). This is catalyzed by Strictosidine Synthase (STR) .[2]

-

Activation by Deglycosylation: The resulting glucoalkaloid, strictosidine, is then activated by the hydrolytic removal of its glucose moiety. This crucial step is performed by Strictosidine β-D-Glucosidase (SGD) .[3][4] The deglycosylation yields a highly unstable and reactive aglycone, which serves as the precursor for extensive downstream diversification.[1][3]

-

Formation of the Geissoschizine Branch Point: The strictosidine aglycone undergoes spontaneous rearrangement and reduction to form 19E-geissoschizine, a critical intermediate that stands at a major metabolic crossroads. The reduction is catalyzed by an alcohol dehydrogenase known as Geissoschizine Synthase (GS) .[5] From geissoschizine, pathways diverge to numerous other alkaloid scaffolds, such as the sarpagan and strychnos types, driven largely by the activity of various cytochrome P450 enzymes.[5][6]

Figure 1: Established upstream pathway of MIA biosynthesis to the key intermediate, geissoschizine.

1.2. Hypothesized Scaffold Formation: The "Kopsane Gap"

While the path to geissoschizine is clear, the specific enzymatic steps that mold it into the intricate kopsane scaffold are not yet fully elucidated. The literature on chemical synthesis, which often takes cues from biosynthetic logic, suggests a series of complex intramolecular cyclizations and rearrangements.[7][8]

Current biogenetic proposals suggest that geissoschizine is likely converted into later-stage intermediates, such as subincanadine E or stemmadenine.[9] From such a precursor, a cascade of reactions, likely catalyzed by one or more specialized Cytochrome P450 monooxygenases (P450s) and possibly other enzymes, is required to forge the final caged structure. These P450s are well-known for their role in catalyzing complex ring formations, expansions, and rearrangements across alkaloid biosynthesis.[10][11] The formation of the kopsane core would necessitate a highly controlled transannular cyclization to create the characteristic bicyclo[2.2.2]octane system. Identifying these specific "kopsane synthase" enzymes remains a key objective in the field.

Figure 2: Branching pathways from geissoschizine, highlighting the hypothesized route to the kopsane scaffold.

Key Enzymes and Quantitative Data

While kinetic data for the specific kopsane-forming enzymes is not yet available, parameters for the well-characterized upstream enzymes provide a baseline for understanding metabolic flux in the pathway. The activity of cytochrome P450s, such as Geissoschizine Oxidase, offers a proxy for the complex oxidative chemistry involved in scaffold formation.

| Enzyme | Abbreviation | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| Strictosidine β-D-Glucosidase | SGD | Catharanthus roseus | Strictosidine | 280 ± 30 | 11.2 ± 0.6 | N/A |

| Geissoschizine Oxidase | GO | Catharanthus roseus | 19E-Geissoschizine | ~10-50 (est.) | N/A | [5] |

Note: Kinetic data for plant biosynthetic enzymes can vary based on expression system and assay conditions. The data for GO is estimated from activity assays.

Regulatory Control: The Jasmonate Signaling Pathway

The biosynthesis of MIAs, including presumably kopsinaline-type alkaloids, is tightly regulated as part of the plant's defense response. The primary signaling cascade implicated in this regulation is mediated by the phytohormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

Under normal conditions, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors. Upon biotic or abiotic stress, JA-Ile levels rise and promote the binding of JAZ proteins to the F-box protein COI1, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This degradation liberates transcription factors, such as those from the MYC and AP2/ERF families (e.g., ORCA3), which can then bind to the promoters of MIA biosynthetic genes (like STR and SGD), activating their transcription and upregulating alkaloid production.[2][3][7]

Figure 3: Simplified jasmonate signaling pathway regulating MIA biosynthesis in Apocynaceae.

Experimental Protocols

Elucidating complex biosynthetic pathways requires a multi-step approach, from gene discovery to enzymatic characterization. Below are detailed methodologies for key experiments analogous to those required for characterizing the kopsinaline pathway.

Figure 4: General experimental workflow for the discovery and characterization of biosynthetic enzymes.

4.1. Protocol: Heterologous Expression and Assay of a Candidate Cytochrome P450

This protocol is adapted for the functional characterization of a candidate P450 enzyme, such as a putative "kopsane synthase," using yeast (Pichia pastoris) microsomes.

-

1. Heterologous Expression:

-

Gene Synthesis & Cloning: The candidate P450 gene, codon-optimized for P. pastoris, is cloned into a pPICZα A vector, alongside a cytochrome P450 reductase (CPR) from a relevant plant species (e.g., Catharanthus roseus).

-

Yeast Transformation: The linearized expression construct is transformed into P. pastoris strain X-33 via electroporation. Transformants are selected on YPDS plates containing Zeocin™.

-

Protein Expression: A high-expressing colony is used to inoculate BMGY medium. Expression is induced by transferring the culture to BMMY medium (containing 0.5% methanol) and incubating for 48-72 hours at 28°C with shaking. Methanol (B129727) is added every 24 hours to maintain induction.

-

-

2. Microsome Preparation:

-

Cell Lysis: Yeast cells are harvested by centrifugation, washed, and resuspended in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, 1 mM DTT, and protease inhibitors).

-

Homogenization: Cells are lysed mechanically using glass beads in a bead beater, with cooling intervals on ice.

-

Centrifugation: The lysate is centrifuged at 10,000 x g for 20 min at 4°C to remove cell debris. The supernatant is then ultracentrifuged at 100,000 x g for 1.5 hours at 4°C.

-

Microsome Resuspension: The resulting microsomal pellet is resuspended in a small volume of TEG buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% v/v glycerol) and stored at -80°C.

-

-

3. In Vitro Enzyme Assay: [6]

-

Reaction Mixture: Prepare a 100 µL reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

50-200 µg of microsomal protein

-

100 µM substrate (e.g., 19E-geissoschizine)

-

1 mM NADPH (or an NADPH-regenerating system: 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

-

-

Incubation: Pre-warm the mixture at 30°C for 5 minutes before initiating the reaction by adding NADPH. Incubate for 1-2 hours at 30°C with gentle shaking.

-

Reaction Quenching & Extraction: Stop the reaction by adding 100 µL of ethyl acetate. Vortex vigorously and centrifuge. Collect the organic layer. Repeat the extraction twice.

-

Analysis: Pool the organic extracts, evaporate to dryness under nitrogen, and resuspend the residue in methanol for analysis by LC-MS/MS. Compare the retention time and mass fragmentation pattern to authentic standards (if available) or characterize novel peaks using high-resolution MS and NMR.

-

4.2. Protocol: Assay for Strictosidine β-D-Glucosidase (SGD) Activity

This protocol measures the activity of SGD by quantifying the disappearance of the substrate, strictosidine.

-

1. Protein Source:

-

SGD can be heterologously expressed in E. coli and purified, or crude protein extracts from young leaves of Apocynaceae plants can be used.

-

-

2. Enzyme Assay:

-

Reaction Mixture: Prepare a 200 µL reaction in a microfuge tube:

-

50 mM citrate-phosphate buffer (pH 5.5)

-

1 mM strictosidine (substrate)

-

10-50 µg of total protein extract (or purified enzyme)

-

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Quenching: Stop the reaction by adding 50 µL of 1 M Na₂CO₃.

-

Analysis by HPLC:

-

Centrifuge the quenched reaction to pellet precipitated protein.

-

Analyze the supernatant using a C18 reverse-phase HPLC column.

-

Monitor the elution profile at 280 nm.

-

Quantify the remaining strictosidine peak area by comparing it to a standard curve. Enzyme activity is calculated based on the amount of substrate consumed per unit time.

-

-

Conclusion and Future Outlook

The biosynthesis of kopsinaline-type alkaloids represents a fascinating example of nature's chemical ingenuity. While the upstream pathway leading to the central intermediate geissoschizine is well-established, a significant "kopsane gap" remains in our understanding of how the final, complex scaffold is assembled. The discovery of the specific cytochrome P450s and other enzymes responsible for this transformation is the next frontier. The application of modern transcriptomics, combined with the heterologous expression and functional characterization workflows detailed here, will be instrumental in closing this gap. A full elucidation of the pathway will not only solve a long-standing biochemical puzzle but could also enable the metabolic engineering and synthetic biology-based production of these valuable compounds for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Strictosidine activation in Apocynaceae: towards a "nuclear time bomb"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional Characterization of Genes Coding for Novel β-D-Glucosidases Involved in the Initial Step of Secoiridoid Glucosides Catabolism in Centaurium erythraea Rafn [frontiersin.org]

- 5. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03612F [pubs.rsc.org]

- 7. Total synthesis of kopsinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Synthesis of Kopsinine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Phytochemical Screening of Kopsia officinalis for Bioactive Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsia officinalis, a member of the Apocynaceae family, is a plant with a rich history in traditional medicine, particularly in Southeast Asia.[1][2] It has been traditionally used to treat a variety of ailments including rheumatoid arthritis, pharyngitis, and tonsillitis.[1][2] Modern phytochemical investigations have revealed that Kopsia officinalis is a prolific source of structurally diverse and biologically active monoterpenoid indole (B1671886) alkaloids.[2][3] These compounds have garnered significant interest from the scientific community for their potent pharmacological activities, including cytotoxic, anti-inflammatory, analgesic, and immunosuppressive effects.[4][5][6] This technical guide provides a comprehensive overview of the phytochemical screening of Kopsia officinalis, detailing the bioactive compounds isolated, experimental protocols for their extraction and analysis, and insights into their mechanisms of action.

Bioactive Compounds from Kopsia officinalis

Phytochemical studies on various parts of Kopsia officinalis, including the leaves, stems, twigs, and fruits, have led to the isolation and identification of a large number of monoterpenoid indole alkaloids.[6][7][8][9] These compounds form the basis of the plant's therapeutic potential.

Quantitative Data on Isolated Alkaloids

The following tables summarize the quantitative data for some of the key bioactive compounds isolated from Kopsia officinalis. It is important to note that the yield of each compound can vary depending on the plant part, geographical location, and the extraction and isolation methods employed.

Table 1: Selected Alkaloids Isolated from the Twigs and Leaves of Kopsia officinalis

| Compound | Yield (mg) from 4.5 kg of dried plant material | Bioactivity |

| Kopsinidine C | 1.5 | Immunosuppressive |

| Kopsinidine D | 1.1 | Immunosuppressive |

| Kopsinidine E | 1.3 | Immunosuppressive |

| 11,12-Methylenedioxychanofruticosinic acid | 2.2 | Immunosuppressive |

| 12-Methoxychanofruticosinic acid | 1.8 | Immunosuppressive |

| Chanofruticosinic acid | 3.5 | Immunosuppressive |

| N(4)-methylkopsininate | 2.8 | Immunosuppressive |

| Rhazinilam | 40.0 | Immunosuppressive |

| Kopsinilam | 1.2 g | Anti-inflammatory, Analgesic |

| Kopsinine | 0.3 g | Not specified |

| Kopsidine | 58 mg | Not specified |

| Pleiocarpine | 92 mg | Not specified |

Data extracted from a study by Liu et al. (2017).[6]

Table 2: Cytotoxic Activity of Alkaloids from the Aerial Parts of Kopsia officinalis

| Compound | Cell Line | IC50 (µM) |

| Kopsiaofficine A | HS-1 | <20 |

| HS-4 | <20 | |

| SCL-1 | <20 | |

| A431 | <20 | |

| BGC-823 | <20 | |

| MCF-7 | <20 | |

| W480 | <20 | |

| Kopsiaofficine C | HS-1 | <20 |

| HS-4 | <20 | |

| SCL-1 | <20 | |

| A431 | <20 | |

| BGC-823 | <20 | |

| MCF-7 | <20 | |

| W480 | <20 |

IC50 values represent the concentration required to inhibit 50% of cell growth.

Experimental Protocols

The isolation and characterization of bioactive compounds from Kopsia officinalis involve a series of systematic experimental procedures. The following protocols are generalized from various studies and can be adapted based on specific research objectives.

Plant Material Collection and Preparation

-

Collection: Collect fresh plant material (e.g., leaves, stems, bark) of Kopsia officinalis. Proper botanical identification is crucial.

-

Drying: Air-dry the plant material in the shade at room temperature until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period (e.g., 3-7 days) with occasional shaking.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Acid-Base Extraction (for alkaloid enrichment):

-

Dissolve the crude extract in an acidic solution (e.g., 5% HCl) and filter.

-

Wash the acidic solution with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic compounds.

-

Adjust the pH of the aqueous layer to alkaline (pH 9-10) with a base (e.g., NH4OH).

-

Extract the liberated free alkaloids with an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid extract.

-

Isolation and Purification of Bioactive Compounds

-

Chromatographic Techniques: The crude alkaloid extract is a complex mixture and requires further separation using various chromatographic methods.

-

Column Chromatography (CC): Perform initial fractionation of the crude extract using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Utilize preparative or semi-preparative HPLC for the final purification of individual compounds. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Structure Elucidation

-

Spectroscopic Methods: The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophores in the molecule.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the phytochemical screening of Kopsia officinalis.

Caption: General workflow for the extraction and isolation of bioactive compounds from Kopsia officinalis.

Signaling Pathways

The bioactive compounds from Kopsia officinalis exert their effects through various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Monoterpenoid indole alkaloids from Kopsia officinalis have been shown to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[4][5] A key mechanism is the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by Kopsia officinalis alkaloids.

Cytotoxic (Apoptotic) Signaling Pathway

Many indole alkaloids induce cytotoxicity in cancer cells by triggering apoptosis, or programmed cell death.[10][11] This often involves the activation of a cascade of enzymes called caspases.[12]

Caption: A generalized intrinsic apoptotic pathway induced by cytotoxic alkaloids.

Conclusion

Kopsia officinalis represents a valuable source of novel and potent bioactive compounds, particularly monoterpenoid indole alkaloids. The diverse pharmacological activities of these compounds, including cytotoxic, anti-inflammatory, and immunosuppressive effects, make them promising candidates for drug discovery and development. This guide provides a foundational understanding of the phytochemical screening process for Kopsia officinalis, from plant material processing to the elucidation of bioactive compounds and their mechanisms of action. Further research is warranted to fully explore the therapeutic potential of the alkaloids from this remarkable plant.

References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoterpenoid indole alkaloids from the stems of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Three novel indole alkaloids from Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Natural abundance and distribution of methylenedioxy-substituted alkaloids

An In-Depth Guide to the Natural Abundance, Biosynthesis, and Analysis of Methylenedioxy-Substituted Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naturally occurring methylenedioxy-substituted alkaloids and related compounds. It covers their distribution in the plant kingdom, quantitative abundance, detailed experimental protocols for their extraction and analysis, and the biosynthetic and pharmacological pathways associated with them.

Natural Abundance and Distribution

The methylenedioxy group (a -O-CH₂-O- bridge) is a key structural feature in a variety of plant secondary metabolites, notably certain classes of alkaloids and phenylpropanoids. These compounds are distributed across several plant families and are often responsible for the characteristic aroma or medicinal properties of the source plant. Two of the most well-documented examples are the protoberberine alkaloid, berberine (B55584), and the phenylpropanoid, safrole, which serves as a crucial precursor in the biosynthesis of many other compounds.

Berberine: This bright yellow isoquinoline (B145761) alkaloid is renowned for its antimicrobial and anti-inflammatory properties. It is predominantly found in the roots, rhizomes, and stem bark of plants belonging to the Berberidaceae and Ranunculaceae families. Key genera include:

-

Berberis (Barberry): Species such as Berberis vulgaris, Berberis aristata, and Berberis asiatica are significant sources.[1]

-

Coptis (Goldthread): Notably Coptis chinensis, a staple in traditional Chinese medicine.[1]

-

Hydrastis (Goldenseal): Hydrastis canadensis is another well-known berberine-containing plant.[1]

Safrole: This colorless or slightly yellow oily liquid is a primary constituent of certain essential oils and a member of the phenylpropanoid family. It is a key precursor for the illicit synthesis of 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy").[2] Safrole is found in substantial amounts in species of the Lauraceae and Piperaceae families.[3]

-

Sassafras albidum (Sassafras): The root bark is a primary historical and natural source of safrole.[4]

-

Ocotea pretiosa (Brazilian Sassafras): This South American tree is a major commercial source.[4][5]

-

Other Sources: Small quantities of safrole are also present in a variety of common spices, including cinnamon, nutmeg, black pepper, and star anise.[6]

Quantitative Data on Natural Abundance

The concentration of these compounds can vary significantly based on the plant species, the specific part of the plant, geographical location, and season of harvest.[1][7] The following table summarizes quantitative data from various studies.

| Compound | Plant Species | Family | Plant Part | Concentration (% w/w) or Description |

| Berberine | Berberis vulgaris | Berberidaceae | Root Bark | ~5% |

| Berberis aristata | Berberidaceae | Root | 3.18% - 3.8% | |

| Berberis asiatica | Berberidaceae | Root | 1.74% - 4.3% | |

| Berberis lycium | Berberidaceae | Root | 4.0% | |

| Berberis tinctoria | Berberidaceae | Stem Bark | 1.46% | |

| Coptis chinensis | Ranunculaceae | Rhizome | 5% - 10% (of total protoberberine alkaloids) | |

| Berberis aristata | Berberidaceae | Fruit | 0.033% | |

| Safrole | Sassafras albidum | Lauraceae | Essential Oil (Root Bark) | 75% - 92.4% |

| Sassafras albidum | Lauraceae | Dried Root Bark | ~10% | |

| Ocotea pretiosa | Lauraceae | Essential Oil (Wood) | ~90% |

Experimental Protocols

The isolation and quantification of methylenedioxy-substituted alkaloids require robust and validated experimental procedures. Below are detailed methodologies for extraction and analysis.

General Alkaloid Extraction (Acid-Base Method)

This protocol is a standard method for selectively extracting basic alkaloids from complex plant matrices.

-

Sample Preparation: The plant material (e.g., dried roots, bark) is first ground into a moderately coarse powder to increase the surface area for solvent extraction.[8]

-

Alkalinization (Liberation of Free Base): The powdered plant material is moistened with an alkaline solution, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or calcium hydroxide (lime).[9][10] This step converts the alkaloid salts, which are the naturally occurring form in the plant, into their free base form. The free bases are generally soluble in non-polar organic solvents.

-

Extraction with Organic Solvent: The alkalinized material is then extracted with a non-polar organic solvent like chloroform, diethyl ether, or ethyl acetate.[9][10] This can be done through maceration (soaking at room temperature) or hot percolation (e.g., using a Soxhlet apparatus) to dissolve the free alkaloid bases.[8][10]

-

Acidic Aqueous Extraction: The organic solvent, now containing the crude alkaloid extract, is partitioned with a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid at pH 2-3).[8][10] The alkaloids in their base form react with the acid to form their corresponding salts, which are soluble in the aqueous layer. Most other non-basic, lipophilic compounds remain in the organic layer.

-

Purification and Precipitation: The aqueous acidic layer is separated and then made alkaline again with a base (e.g., NH₄OH) to a pH of 9-10.[9][10] This converts the alkaloid salts back to their free base form, causing them to precipitate out of the aqueous solution.

-

Final Extraction and Isolation: The precipitated crude alkaloids are collected by filtration or by re-extracting them into a fresh portion of an organic solvent (e.g., chloroform).[10] The solvent is then evaporated under reduced pressure to yield the purified total alkaloid extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and widely used method for the quantification of specific alkaloids like berberine.

-

Standard and Sample Preparation:

-

Standard: A stock solution of a certified berberine standard is prepared in methanol (B129727) (e.g., 1 mg/mL). A series of working standards (e.g., 5 to 500 µg/mL) are prepared by diluting the stock solution to create a calibration curve.[1]

-

Sample: A precisely weighed amount of the final alkaloid extract is dissolved in a known volume of methanol. The solution is typically sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter prior to injection.[1]

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typical. The aqueous phase is often acidified (e.g., with 0.05% orthophosphoric acid) to ensure sharp peaks. A common mobile phase for berberine is a 1:1 mixture of acetonitrile and water.[7]

-

Flow Rate: A flow rate of 1.0 mL/min is standard.[1]

-

Detection Wavelength: Berberine can be detected at several wavelengths, with 266 nm, 346 nm, or 350 nm being effective.[1]

-

Injection Volume: Typically 20 µL.[1]

-

-

Analysis and Quantification:

-

The standard solutions are injected first to establish the retention time for berberine and to construct a calibration curve by plotting peak area versus concentration.

-

The sample extract is then injected. The berberine peak is identified by matching its retention time with that of the standard.

-

The concentration of berberine in the sample is calculated using the regression equation derived from the calibration curve.[1]

-

Caption: General workflow for alkaloid extraction and HPLC quantification.

Biosynthesis of Methylenedioxy-Substituted Compounds

The formation of the methylenedioxy bridge is a critical step in the biosynthesis of these alkaloids. The pathways typically originate from primary metabolism, specifically from aromatic amino acids.

Biosynthesis of Berberine

Berberine is a benzylisoquinoline alkaloid (BIA), and its biosynthesis is a well-studied pathway that begins with the amino acid L-tyrosine.

-

Precursor Formation: L-tyrosine is converted into both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Condensation: The first committed step is the condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.

-

Core Structure Formation: A series of methylation and hydroxylation steps, involving O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, convert (S)-norcoclaurine into (S)-reticuline.

-

Berberine Bridge Formation: (S)-reticuline is the crucial branch point. It is converted to (S)-scoulerine by the berberine bridge enzyme (BBE), which forms the characteristic C8-N methyl bridge (the "berberine bridge") through an oxidative cyclization reaction.

-

Final Steps: (S)-scoulerine is then converted to berberine through further oxidation and modification steps.

Caption: Generalized biosynthetic pathway of Berberine from L-Tyrosine.

Biosynthesis of Safrole

Safrole is derived from the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.

-

Core Pathway Initiation: Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is then hydroxylated to p-coumaric acid.

-

Central Phenylpropanoid Metabolism: p-Coumaric acid is converted through a series of enzymatic reactions involving hydroxylases and O-methyltransferases to key intermediates like ferulic acid and coniferyl alcohol.

-

Formation of the Allylphenol: Coniferyl alcohol is believed to be a precursor to eugenol.

-

Methylenedioxy Bridge Formation: The final key step is the formation of the methylenedioxy bridge from an ortho-hydroxymethoxy-allylphenol intermediate (like eugenol). This reaction is catalyzed by a specialized cytochrome P450 enzyme. Although the exact enzymes are still being characterized in many species, this oxidative cyclization of adjacent hydroxyl and methoxy (B1213986) groups is the critical step that forms safrole.[9]

Caption: Biosynthesis of Safrole via the Phenylpropanoid Pathway.

Pharmacology and Signaling Pathways

Methylenedioxy-substituted compounds can have significant pharmacological effects, largely by interacting with monoamine neurotransmitter systems in the brain. The synthetic derivative MDMA is the most studied compound in this class and serves as a model for their mechanism of action.

The primary target of MDMA is the serotonin (B10506) transporter (SERT) .

-

SERT Binding and Reversal: MDMA binds potently to SERT on the presynaptic neuron. This binding not only blocks the reuptake of serotonin from the synaptic cleft but also reverses the transporter's direction of flow.[2]

-

Massive Serotonin Efflux: This reversal causes a massive, non-vesicular release of serotonin from the presynaptic terminal into the synapse.

-

Receptor Activation: The dramatically increased concentration of serotonin in the synapse leads to intense activation of postsynaptic serotonin receptors (e.g., 5-HT₁ and 5-HT₂ receptors), which is responsible for the acute mood-elevating and empathogenic effects of the drug.

-

Dopamine and Norepinephrine (B1679862) Release: MDMA also has similar, though less potent, effects on the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters as well, which contributes to its stimulant properties.

Long-term, high-dose use of MDMA has been associated with depletion of serotonin and potential neurotoxicity to serotonergic axon terminals.

Caption: Mechanism of action at a serotonergic synapse.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2008138084A2 - Process for enrichment of safrole - Google Patents [patents.google.com]

- 3. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Biosynthesis of Volatile Phenylpropenes with Multifaceted Values - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]

- 7. Behind the Scenes: The Impact of Bioactive Phenylpropanoids on the Growth Phenotypes of Arabidopsis Lignin Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptools.rosaceae.org [ptools.rosaceae.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxic Screening of Kopsia Alkaloid Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of alkaloid extracts from plants of the Kopsia genus, a group of evergreen trees and shrubs recognized for their rich content of bioactive monoterpene indole (B1671886) alkaloids.[1] The genus has been a focal point in pharmacological studies due to the diverse biological activities of its constituents, particularly their cytotoxic effects against various cancer cell lines. This document outlines the experimental methodologies for alkaloid extraction, isolation, and cytotoxicity assessment, presents quantitative data on the cytotoxic efficacy of various Kopsia alkaloids, and explores the potential signaling pathways involved in their mechanism of action.

Data Presentation: Cytotoxic Activity of Kopsia Alkaloids

The following tables summarize the cytotoxic activities of various alkaloids and extracts isolated from different Kopsia species against a range of human cancer cell lines. The data is primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or CD50 values (the dose of a drug that will be effective in 50% of the cases).

Table 1: Cytotoxic Activity of Alkaloids from Kopsia singapurensis

| Alkaloid/Extract | Cell Line | IC50/CD50 (µg/mL) | Reference |

| Kopsifine | HL-60 | 0.9 | [2] |

| Kopsamine | HL-60 | 6.9 | [2] |

| Akuammidine | HeLa | 2.8 | [2] |

| Rhazinicine | HeLa | 2.9 | [2] |

| Aspidodasycarpine | HeLa | 7.5 | [2] |

| Dichloromethane (B109758) Extract | Various Cancer Cells | 2.86 - 14.81 | [2] |

| Stigmasterol | MCF-7 | 14.5 | --- |

Table 2: Cytotoxic Activity of Alkaloids from Kopsia fruticosa

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Kopsiafrutine C | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 11.8 - 13.8 | [3][4] |

| Kopsiafrutine D | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 10.3 - 12.5 | [3][4] |

| Kopsiafrutine E | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 7.3 - 9.5 | [3][4] |

Table 3: Cytotoxic Activity of Alkaloids from Kopsia terengganensis

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Eburnaminol | HT-29 | 75.8 ± 3.06 | [5][6][7] |

Table 4: Cytotoxic Activity of Alkaloids from Kopsia hainanensis

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Kopsiahainanin A | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | <20 | [3][8] |

| Kopsiahainanin B | A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480 | <20 | [3][8] |

| Kopsiahainanin C | BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2, SK-OV-3 | 7.3 - 9.5 | [9] |

| Kopsiahainanin D | BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2, SK-OV-3 | 9.2 - 10.6 | [9] |

| Kopsileuconine B | PC9 (EGFR mutant) | 15.07 ± 1.19 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the cytotoxic screening of Kopsia alkaloid extracts.

Alkaloid Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of alkaloids from Kopsia plant material, based on commonly employed methods.[11][12][13]

2.1.1. Plant Material Preparation

-

Collect the desired plant parts (e.g., leaves, bark, roots).

-

Wash the plant material thoroughly to remove any dirt and debris.

-

Air-dry the material in a well-ventilated area, preferably in the shade, until it is brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2.1.2. Extraction

-

Defatting (Optional but Recommended): Extract the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether in a Soxhlet apparatus for several hours to remove fats and waxes.

-

Alkaloid Extraction:

-

Method A: Acid-Base Extraction:

-

Moisten the defatted plant material with a dilute ammonia (B1221849) solution (e.g., 10%) to liberate the free alkaloids.

-

Pack the basified plant material into a percolator or a Soxhlet apparatus.

-

Extract the material with a chlorinated solvent such as dichloromethane or chloroform (B151607) until the extract no longer gives a positive test for alkaloids (e.g., with Dragendorff's reagent).

-

Concentrate the organic extract under reduced pressure using a rotary evaporator.

-

Partition the concentrated extract between a dilute acid (e.g., 5% HCl or tartaric acid) and an immiscible organic solvent (e.g., diethyl ether). The alkaloid salts will move to the aqueous layer.

-

Separate the aqueous layer and basify it with a dilute ammonia solution to precipitate the free alkaloids.

-

Extract the liberated alkaloids with an organic solvent (e.g., chloroform or dichloromethane).

-

Wash the organic extract with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract.

-

-

Method B: Alcoholic Extraction:

-

Macerate or percolate the powdered plant material with an alcohol (e.g., methanol (B129727) or ethanol) for an extended period (24-48 hours).

-

Filter the extract and concentrate it under reduced pressure.

-

Acidify the concentrated extract with a dilute acid and partition it with an organic solvent to remove neutral and acidic compounds.

-

Proceed with the basification and extraction steps as described in Method A (steps 6-8).

-

-

2.1.3. Isolation and Purification

-

Subject the crude alkaloid extract to column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase.

-

Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate, chloroform, and methanol).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing agent (e.g., Dragendorff's reagent or UV light).

-

Combine fractions with similar TLC profiles and concentrate them.

-

Further purify the combined fractions using techniques such as preparative TLC, preparative high-performance liquid chromatography (HPLC), or recrystallization to obtain pure alkaloids.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for preliminary cytotoxicity screening.[14][15]

2.2.1. Materials

-

Human cancer cell line(s) of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

2.2.2. Procedure

-

Cell Seeding:

-

Harvest logarithmically growing cells by trypsinization.

-

Determine the cell density using a hemocytometer or an automated cell counter.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment with Kopsia Alkaloid Extracts:

-

Prepare a stock solution of the crude extract or isolated alkaloid in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final concentration of the solvent should be non-toxic to the cells (typically <0.5%).

-

Remove the medium from the wells and add 100 µL of the prepared dilutions of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extracts) and a positive control (a known cytotoxic agent).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot a dose-response curve of cell viability versus the concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxic screening of Kopsia alkaloid extracts.

Proposed Signaling Pathways for Cytotoxicity

While the precise molecular mechanisms of Kopsia alkaloid-induced cytotoxicity are still under investigation, preliminary evidence suggests the involvement of apoptosis-related signaling pathways. The diagram below illustrates a plausible mechanism involving the NF-κB/MAPK and PTEN/Akt/NF-κB pathways.

Conclusion

The alkaloids derived from Kopsia species exhibit significant cytotoxic activity against a variety of cancer cell lines, underscoring their potential as a source for the development of novel anticancer agents. This guide provides a foundational framework for researchers interested in the preliminary cytotoxic screening of these compounds. Further investigations into the precise molecular mechanisms and signaling pathways, as well as in vivo studies, are warranted to fully elucidate the therapeutic potential of Kopsia alkaloids. The detailed experimental protocols and compiled data herein serve as a valuable resource to facilitate such future research endeavors.

References

- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. Indole alkaloids from the aerial parts of Kopsia fruticosa and their cytotoxic, antimicrobial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ikm.org.my [ikm.org.my]

- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 7. Cytotoxic Activity Of Isolated Alkaloids From The Bark Of Kopsia Terengganensis (Apocynaceae) And Corrosion Inhibition Studies Of Its Extract [erepo.usm.my]

- 8. Cytotoxic and antibacterial aspidofractinine alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic aspidofractinine alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamopen.com [benthamopen.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Initial Mechanism of Action Studies for (-)-11,12-Methylenedioxykopsinaline: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the initial mechanism of action for the natural compound (-)-11,12-Methylenedioxykopsinaline. Following a comprehensive review of publicly available scientific literature, it must be noted that specific studies detailing the molecular mechanism of action, signaling pathways, and quantitative pharmacological data for this particular compound are not presently available.

Research into the broader family of Kopsia alkaloids, to which this compound belongs, provides some context for its potential biological activities. This document summarizes the general findings for related compounds and outlines hypothetical experimental workflows for future investigations into the specific mechanism of action of this compound.

General Biological Activities of Kopsia Alkaloids

Alkaloids isolated from plants of the Kopsia genus, particularly those with an aspidofractinine (B1242310) skeleton similar to kopsinaline, have demonstrated a range of biological effects. These activities, however, have not been specifically attributed to this compound. The primary reported activities for this class of compounds include:

-

Cytotoxicity: Several Kopsia alkaloids have been shown to exhibit cytotoxic effects against various cancer cell lines.

-

Reversal of Multidrug Resistance (MDR): Certain alkaloids from Kopsia singapurensis have been found to reverse vincristine (B1662923) resistance in KB cells, suggesting a potential interaction with efflux pumps like P-glycoprotein.

-

Cardiovascular Effects: Some research points to vasorelaxant properties of Kopsia extracts.

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE has been reported for some alkaloids within this genus, indicating potential neuromodulatory activity.

It is crucial to reiterate that these are general activities of the Kopsia alkaloid family, and specific studies on this compound are required to determine if it shares these or other mechanisms of action.

Proposed Experimental Workflow for Mechanism of Action Studies

To elucidate the initial mechanism of action of this compound, a structured experimental approach is necessary. The following workflow outlines a potential strategy for such an investigation.

Hypothetical Signaling Pathway Investigation

Based on the reported activities of related Kopsia alkaloids, a hypothetical investigation might focus on pathways related to apoptosis and cell cycle regulation, should initial screening indicate cytotoxic activity.

Detailed Methodologies for Key Experiments

While no specific experimental data for this compound is available, this section provides standardized protocols for the initial stages of a mechanism of action study, based on common practices in the field.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.

-

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the cell plates with the compound dilutions and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

Western Blot Analysis for Apoptosis Markers

-

Objective: To investigate the effect of the compound on key proteins involved in the apoptotic pathway.

-

Protocol:

-

Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins such as cleaved Caspase-3, PARP, Bcl-2, and Bax overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

The initial mechanism of action for this compound remains to be elucidated. The information presented here, based on the broader family of Kopsia alkaloids, suggests potential avenues for investigation, particularly in the areas of cytotoxicity and neuromodulation. The proposed experimental workflows and protocols provide a foundational framework for researchers to begin to unravel the specific pharmacological properties of this compound. Further research is essential to determine its molecular targets and downstream signaling pathways, which will be critical for any future drug development efforts.

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a prominent asymmetric strategy for constructing the challenging pentacyclic core of Kopsia alkaloids. The methodologies and data presented are compiled from peer-reviewed chemical literature, offering a guide for researchers in organic synthesis and medicinal chemistry.

The Kopsia alkaloids are a large family of monoterpenoid indole (B1671886) alkaloids known for their complex, caged structures and interesting biological activities, including the reversal of multidrug resistance in cancer cells.[1] Their intricate polycyclic frameworks, often featuring multiple contiguous stereocenters and quaternary carbons, present a significant challenge for chemical synthesis.[2] This document focuses on a recently developed asymmetric synthesis that provides a versatile platform for accessing diverse members of this alkaloid family.[1][3][4][5][6]

A key strategy for the asymmetric synthesis of the pentacyclic framework of Kopsia alkaloids starts from the readily available chiral building block, L-proline.[1][3][4] This approach allows for the stereoselective construction of the core structure.

Key Synthetic Strategy Overview

The highlighted synthetic approach utilizes a sequence of key transformations to assemble the pentacyclic core. The main features of this strategy include:

-

C–N–C Chirality Transfer: This process is employed to enantioselectively prepare an α-tertiary amine intermediate, setting a crucial stereocenter.[1][3][4]

-

Intramolecular Friedel–Crafts Reaction: This reaction is used to construct the eight-membered C ring of the tetracyclic core by forming a bond at the C3 position of the indole.[1][3][4]

-

Dearomative Indole–Claisen Rearrangement: A subsequent Tebbe reaction followed by a Claisen rearrangement installs the critical carbon bridge between C2 and C20, completing the pentacyclic scaffold.[1][3][4]

This synthetic route is notable for its efficiency and stereocontrol, providing a foundation for the divergent synthesis of various Kopsia alkaloids.[1][3][4]

Experimental Protocols and Data

The following sections detail the experimental procedures and associated data for the key steps in the synthesis of the pentacyclic framework.

1. Preparation of the α-Tertiary Amine Intermediate via Chirality Transfer

The synthesis commences with the preparation of an indole-derived allyl bromide and a bicyclic proline derivative.[1][3] A diastereoselective N-quaternization followed by a stereospecific[1][4]-Stevens rearrangement establishes the α-tertiary amine with high stereocontrol.[1][3]

Table 1: Key Reaction Yields and Stereoselectivity

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Diastereoselective N-quaternization | Bicyclic L-proline derivative, Indole allylic halide | MeCN, 40 °C, 24 h | Quaternary ammonium (B1175870) salt | 95 | >20:1 |

| [1][4]-Stevens Rearrangement | Quaternary ammonium salt | KHMDS, THF, -78 °C to rt, 1 h | α-Tertiary amine intermediate | 85 | — |

| Intramolecular Friedel-Crafts | Cyclic O-acyl acetal (B89532) intermediate | BF₃·OEt₂, CH₂Cl₂, -78 °C to 0 °C, 1 h | Tetracyclic core | 75 | — |

| Tebbe Olefination | Tetracyclic ester | Tebbe reagent, THF, -40 °C to rt, 1 h | Exo-methylene intermediate | 82 | — |

| Claisen Rearrangement | Exo-methylene intermediate | Toluene (B28343), sealed tube, 180 °C, 3 h | Pentacyclic framework | 78 | 3:1 |

Protocol 1: Diastereoselective N-quaternization and[1][4]-Stevens Rearrangement

-

N-quaternization: To a solution of the bicyclic L-proline derivative (1.0 equiv) in acetonitrile (B52724) (0.1 M), the indole allylic bromide (1.2 equiv) is added. The reaction mixture is stirred at 40 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude quaternary ammonium salt is used in the next step without further purification.

-

[1][4]-Stevens Rearrangement: The crude ammonium salt is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) and cooled to -78 °C under an argon atmosphere. A solution of potassium hexamethyldisilazide (KHMDS, 1.5 equiv) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the α-tertiary amine intermediate.

2. Construction of the Tetracyclic Core via Intramolecular Friedel-Crafts Reaction

The α-tertiary amine intermediate is converted to a cyclic O-acyl acetal, which then undergoes an intramolecular Friedel–Crafts reaction to form the eight-membered C ring.[1][3]

Protocol 2: Intramolecular Friedel–Crafts Reaction

-

To a solution of the cyclic O-acyl acetal intermediate (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 0.05 M) at -78 °C under an argon atmosphere, boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 equiv) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 30 minutes.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the tetracyclic core.

3. Formation of the Pentacyclic Framework via Tebbe Olefination and Claisen Rearrangement

The final key transformations involve the conversion of an ester functionality to an exo-methylene group using the Tebbe reagent, followed by a thermal[4][4]-Claisen rearrangement to construct the C2–C20 carbon bridge.[1][3]

Protocol 3: Tebbe Olefination and Claisen Rearrangement

-

Tebbe Olefination: To a solution of the tetracyclic ester (1.0 equiv) in anhydrous THF (0.1 M) at -40 °C under an argon atmosphere, the Tebbe reagent (1.5 equiv, 0.5 M in toluene) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then cooled to 0 °C and cautiously quenched by the dropwise addition of 1 M aqueous NaOH. The resulting mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

-

Claisen Rearrangement: The purified exo-methylene intermediate is dissolved in toluene (0.02 M) in a sealed tube. The tube is heated to 180 °C for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the pentacyclic framework.

Visualizations

Synthetic Pathway Overview

The following diagram illustrates the overall synthetic strategy for the asymmetric construction of the Kopsia alkaloid pentacyclic framework.

Caption: Overall synthetic strategy.

Experimental Workflow for Key Transformations

This diagram outlines the general laboratory workflow for the key reaction sequences described in the protocols.

Caption: General experimental workflow.

Logical Relationship of Key Reactions

This diagram shows the logical progression and interdependence of the key chemical reactions in this synthesis.

References

- 1. Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of kopsine, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collection - Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids - Organic Letters - Figshare [acs.figshare.com]

The Pictet-Spengler Reaction: A Cornerstone in the Synthesis of Kopsinaline and Related Alkaloids

The Pictet-Spengler reaction serves as a powerful and elegant strategy for the construction of the intricate polycyclic core of kopsinaline and its structural relatives within the Kopsia alkaloid family. This acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone forges the key tetrahydro-β-carboline or tetrahydroisoquinoline moiety, which constitutes the foundational framework of these complex natural products. This application note details the pivotal role of the Pictet-Spengler reaction in the synthetic routes toward kopsinaline, presenting key data, experimental protocols, and workflow diagrams to guide researchers in medicinal chemistry and drug development.

The total synthesis of Kopsia alkaloids, a class of compounds exhibiting a wide range of biological activities, presents a significant challenge due to their complex, caged structures. A key strategic disconnection in the retrosynthesis of these molecules often involves the application of the Pictet-Spengler reaction to assemble the tetracyclic core. This reaction, first discovered in 1911, has become an indispensable tool in alkaloid synthesis due to its efficiency in creating carbon-carbon and carbon-nitrogen bonds in a single, stereocontrolled step.

Application in the Synthesis of the Kopsia Alkaloid Core

In the context of kopsinaline synthesis, the Pictet-Spengler reaction is typically employed to condense tryptamine (B22526) or a substituted tryptamine derivative with a suitable aldehyde precursor, leading to the formation of a tetracyclic intermediate. This intermediate then undergoes further transformations to elaborate the full, complex structure of the target alkaloid.

A notable example is found in the synthetic efforts towards various Kopsia alkaloids by Magnus and coworkers. Their strategy utilizes a Pictet-Spengler condensation between tryptamine and a functionalized aldehyde to construct a key tetracyclic intermediate. This foundational step paves the way for subsequent intricate cyclizations and rearrangements to yield the final complex architecture of molecules like kopsidasine, a close relative of kopsinaline.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Pictet-Spengler reaction in the synthesis of a key intermediate for Kopsia alkaloids.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Tryptamine | Aldehyde 13 | TFA / CH₂Cl₂ | 25 | 4 | Tetracycle 14 | 85 | Magnus et al. |

Experimental Protocols

This section provides a detailed methodology for the Pictet-Spengler reaction as a key step in the synthesis of the Kopsia alkaloid core structure.

Protocol 1: Synthesis of Tetracycle 14 via Pictet-Spengler Reaction

Materials:

-

Tryptamine

-

Aldehyde 13 (structure to be determined from the full text of the reference)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde 13 (1.1 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C).

-

Stir the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure tetracycle 14 .

-

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Visualizing the Synthetic Strategy

The following diagrams illustrate the key reaction and workflow.

Application Notes and Protocols: Late-Stage C-H Functionalization of Complex Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the late-stage C-H functionalization of complex indole (B1671886) alkaloids. This powerful strategy allows for the direct modification of intricate molecular scaffolds, accelerating drug discovery and the synthesis of novel bioactive compounds.[1][2][3]

Introduction

Indole alkaloids constitute a vast and structurally diverse class of natural products with a wide range of biological activities.[4] Their complex architectures often pose significant challenges to traditional synthetic modification. Late-stage C-H functionalization has emerged as a transformative approach, enabling the direct introduction of new functional groups onto the indole core and its periphery without the need for pre-functionalized starting materials.[1][2] This not only enhances synthetic efficiency but also provides rapid access to novel analogs for structure-activity relationship (SAR) studies.[1] This document outlines key C-H functionalization reactions applied to complex indole alkaloids, including detailed experimental protocols and comparative data.

Key C-H Functionalization Strategies

Transition metal catalysis is a cornerstone of modern C-H functionalization, with palladium, rhodium, copper, and manganese being prominent catalysts for these transformations.[5][6] These methods offer remarkable control over regioselectivity, which is crucial when dealing with multiple potential reaction sites in a complex molecule.[6] Key strategies include arylation, alkylation, alkenylation, and alkynylation, each providing a unique avenue for structural diversification.[5]

C-H Arylation

Late-stage C-H arylation introduces aryl groups, which are prevalent in pharmaceuticals, directly onto the indole scaffold. Palladium-catalyzed methods are particularly well-developed for this purpose.

General Workflow for Palladium-Catalyzed C-H Arylation:

Caption: General workflow for Pd-catalyzed C-H arylation.

Experimental Protocol: Palladium-Catalyzed C2-Arylation of an Indole Derivative

This protocol is adapted from methodologies described for the C2-arylation of indoles.[7]

-

Reaction Setup: To an oven-dried Schlenk tube, add the indole alkaloid (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and a suitable phosphine (B1218219) ligand (e.g., SPhos, 0.05 mmol, 10 mol%).

-

Addition of Reagents: Add K₂CO₃ (1.0 mmol, 2.0 equiv) and 5 mL of anhydrous toluene.

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature and quench with 10 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired C2-arylated indole alkaloid.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | 65-85 | [7] |

| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | 100 | 70-90 | [7] |

C-H Alkylation

The introduction of alkyl groups can significantly impact the lipophilicity and metabolic stability of a drug candidate. Recent advances have enabled the use of abundant and environmentally benign catalysts for this purpose.

Copper-Catalyzed Regioselective C5-H Alkylation

A groundbreaking copper-catalyzed method achieves direct and regioselective C5–H alkylation of indoles, a position that is typically less reactive.[8][9] This method utilizes a directing group at the C3 position to guide the functionalization.[8]

Reaction Mechanism for Copper-Catalyzed C5-H Alkylation:

Caption: Mechanism of copper-catalyzed C5-H alkylation.

Experimental Protocol: Copper-Catalyzed C5-H Alkylation of a 3-Carbonyl Indole

This protocol is based on the recently developed copper-catalyzed methodology.[8]

-

Reaction Setup: In a glovebox, a mixture of Cu(OAc)₂·H₂O (0.025 mmol, 5 mol%) and AgSbF₆ (0.025 mmol, 5 mol%) is stirred in 1,2-dichloroethane (B1671644) (DCE, 1.0 mL) for 30 minutes.

-

Addition of Substrates: The 3-carbonyl indole substrate (0.5 mmol, 1.0 equiv) is added, followed by the dropwise addition of a solution of the α-diazomalonate (0.6 mmol, 1.2 equiv) in DCE (1.0 mL) over 1 hour.

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours.

-

Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution.

-

Extraction: The mixture is extracted with CH₂Cl₂ (3 x 10 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

Purification: The residue is purified by flash column chromatography on silica gel to yield the C5-alkylated product.

| Catalyst System | Diazocompound | Solvent | Temperature | Yield (%) | Reference |

| Cu(OAc)₂·H₂O / AgSbF₆ | α-diazomalonates | DCE | Room Temp. | up to 91 | [8] |

Iron-Catalyzed C-H Alkylation

Iron-catalyzed C-H alkylation offers a cost-effective and less toxic alternative to precious metal catalysts.[10][11] These methods can proceed under mild conditions and exhibit high regioselectivity.[11]

| Catalyst | Alkylating Agent | Conditions | Yield (%) | Reference |

| Fe(IMes)(η²-styrene)₂ | Styrene | 2-MeTHF, RT | 80 | [11] |

| Iron(III) salt/Imidazolinium salt/Grignard | Vinylarenes | - | Varies | [12] |

C-H Alkenylation

The introduction of a carbon-carbon double bond via C-H alkenylation provides a versatile handle for further synthetic transformations.

Manganese-Catalyzed C-H Alkenylation

Manganese catalysis has been successfully employed for the C-H alkenylation of indoles with alkynes.[13][14] The reaction conditions can be tuned to selectively produce either bis/trisubstituted indolyl-alkenes or carbazoles.[13][14]

Experimental Protocol: Manganese-Catalyzed C-H Alkenylation of an N-Pyrimidyl Indole

This protocol is based on the work by Li and coworkers.[14]

-

Reaction Setup: To a screw-capped vial, add the N-pyrimidyl-protected indole (0.2 mmol, 1.0 equiv), Mn(CO)₅Br (0.02 mmol, 10 mol%), and AgSbF₆ (0.04 mmol, 20 mol%).

-

Addition of Reagents: Add the alkyne (0.4 mmol, 2.0 equiv) and acetic acid (0.02 mmol, 10 mol%) in 1.0 mL of THF.

-

Reaction: The vial is sealed and heated at 80 °C for 12 hours.

-

Workup: After cooling, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

-

Concentration and Purification: The filtrate is concentrated, and the residue is purified by preparative TLC to give the alkenylated indole.

| Catalyst System | Alkyne Type | Additive | Product | Yield (%) | Reference |

| Mn(CO)₅Br / AgSbF₆ | Terminal/Internal | Acetic Acid | Indolyl-alkene | 60-95 | [14] |

| Mn(CO)₅Br / AgSbF₆ | Internal | None | Carbazole | 50-85 | [14] |

C-H Alkynylation

Direct C-H alkynylation introduces an alkyne moiety, a highly versatile functional group for further transformations such as click chemistry, Sonogashira coupling, and cyclization reactions.

Palladium-Catalyzed C-H Alkynylation

Palladium catalysts are effective for the direct alkynylation of indoles with terminal alkynes.[7]

Experimental Protocol: Palladium-Catalyzed C3-Alkynylation of Indole

This protocol is adapted from the work of Li and coworkers.[7]

-

Reaction Setup: A mixture of indole (0.5 mmol, 1.0 equiv), terminal alkyne (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Ag₂CO₃ (0.5 mmol, 1.0 equiv) in 1,4-dioxane (B91453) (2 mL) is stirred in a sealed tube.

-

Reaction: The reaction is heated at 100 °C for 8-12 hours.

-

Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite.

-

Concentration and Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Ag₂CO₃ | 1,4-Dioxane | 100 | 60-80 | [7] |

Conclusion

Late-stage C-H functionalization provides a powerful toolkit for the structural diversification of complex indole alkaloids. The protocols and data presented herein offer a starting point for researchers to apply these cutting-edge synthetic methods to their own molecules of interest. The continued development of new catalysts and methodologies promises to further expand the scope and utility of this exciting field, accelerating the discovery of new therapeutics and chemical probes.

References

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Late-stage C-H functionalization of complex alkaloids & drug molecules via intermolecular rhodium-carbenoid insertion - OAK Open Access Archive [oak.novartis.com]

- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. msesupplies.com [msesupplies.com]

- 9. bioengineer.org [bioengineer.org]

- 10. researchgate.net [researchgate.net]

- 11. Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation of Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Manganese catalyzed C-H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity. | Semantic Scholar [semanticscholar.org]

- 14. Manganese catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Chiral HPLC Method Development for the Separation of Kopsinaline Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction